cyclopropyl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone
Description
Cyclopropyl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone is a piperazine-based compound featuring a cyclopropyl ketone group and an indole-3-carbonyl substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor affinity .
Properties
IUPAC Name |
cyclopropyl-[4-(1H-indole-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(12-5-6-12)19-7-9-20(10-8-19)17(22)14-11-18-15-4-2-1-3-13(14)15/h1-4,11-12,18H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBGPLNCFLPFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone typically involves the coupling of cyclopropylcarbonyl chloride with 4-(1H-indol-3-ylcarbonyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of cyclopropyl[4-(1H-indol-3-ylmethanol)piperazin-1-yl]methanone.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Cyclopropyl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropyl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can bind to receptor sites, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
- Indole vs.
- Quinoline vs. Indole: Quinoline-based analogs (e.g., Compound 25 ) prioritize metabolic stability and oral bioavailability, whereas indole derivatives may favor receptor binding in neurological targets .
- Cyclopropyl Group Impact: The cyclopropane ring enhances conformational rigidity across analogs, improving target selectivity compared to flexible chains (e.g., morpholinoethyl in cannabinoids) .
Key Insights:
- The target compound’s synthesis likely parallels methods in , using HATU and Hunig’s base for amide bond formation between indole-3-carboxylic acid and cyclopropyl-piperazine.
- Reductive amination (e.g., ) is preferred for piperazine-cyclopropyl ketone derivatives, offering scalability but variable yields.
Pharmacological and Structure-Activity Relationship (SAR) Insights
- Indole vs. Pyrrole : Indole derivatives exhibit higher CB1 receptor affinity than pyrrole analogs due to enhanced aromatic interactions (e.g., 10-fold higher potency in vivo) .
- Side Chain Length: Optimal activity in cannabinoids requires 4–6 carbon chains; shorter chains reduce potency, as seen in . The cyclopropyl group in the target compound may mimic this optimal rigidity.
- Anticancer Activity : Chlorophenyl-cyclopropyl derivatives (e.g., 3c in ) show IC₅₀ values of ~40 µg/mL against MDA-MB-435 cells, suggesting moderate potency compared to indole-based kinase inhibitors (often nM–µM range).
Biological Activity
Cyclopropyl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 297.35 g/mol. The compound features an indole ring, a piperazine moiety, and a cyclopropyl group, which contribute to its biological properties.
Antimicrobial Activity
Research by Mallikarjuna et al. (2017) examined the antimicrobial properties of various indole-piperazine derivatives, including this compound. The study demonstrated that these compounds exhibited significant antibacterial activity against several strains, suggesting their potential use as antimicrobial agents .
Antioxidant Activity
In addition to antimicrobial effects, the same study reported notable antioxidant activity for the compound. This was assessed using standard assays that measure the ability to scavenge free radicals, indicating its potential in preventing oxidative stress-related damage in biological systems .
The mechanism by which this compound exerts its effects is not fully elucidated but may involve modulation of neurotransmitter systems and interaction with specific receptors. For instance, compounds with similar structures have been shown to influence serotonin and dopamine pathways, which are crucial in mood regulation and pain perception.
Study on Pain Models
A pharmacological characterization study highlighted the compound's potential in pain management. It was observed that cyclopropyl derivatives could enhance endocannabinoid signaling by inhibiting monoacylglycerol lipase (MAGL), leading to increased levels of 2-arachidonoylglycerol (2-AG). This elevation in 2-AG levels correlated with antinociceptive effects in rodent models of inflammatory and neuropathic pain .
Summary of Findings
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Mallikarjuna et al. (2017) | Antimicrobial & Antioxidant | In vitro assays | Significant activity against bacterial strains; effective free radical scavenging |
| Pharmacological Characterization | Pain modulation | Rodent models | Enhanced 2-AG levels; effective in reducing pain |
Q & A
Q. How can the synthesis of cyclopropyl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sequential coupling reactions. First, the indole-3-carbonyl group is introduced to the piperazine ring via amide bond formation using coupling agents like HATU or EDCI. The cyclopropane moiety is then attached via nucleophilic acyl substitution. Key steps include:
- Reaction Monitoring: Use TLC (Rf ~0.5 in ethyl acetate/hexane) to track intermediates .
- Purification: Employ column chromatography (silica gel, gradient elution with 20–40% ethyl acetate in hexane) to isolate the final product. Confirm purity via HPLC (>95%) and characterize using -NMR (e.g., indole NH proton at δ 10.2 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer: A multi-spectral approach is essential:
- - and -NMR: Identify protons on the cyclopropane ring (δ 1.2–1.5 ppm for cyclopropyl CH) and piperazine carbons (δ 45–55 ppm) .
- IR Spectroscopy: Confirm carbonyl groups (C=O stretch at ~1650–1700 cm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (calculated for CHNO: 318.1556) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified indole (e.g., 5-fluoroindole) or piperazine (e.g., 4-methylpiperazine) groups. Compare binding affinities using radioligand assays .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions, such as hydrogen bonding between the indole NH and target receptors .
- Data Analysis: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC values .
Q. What experimental strategies resolve contradictions in reported receptor binding data for this compound?
Methodological Answer:
- Assay Standardization: Replicate studies under consistent conditions (e.g., 25 nM receptor concentration, 1 hr incubation) to minimize variability .
- Orthogonal Validation: Cross-verify using surface plasmon resonance (SPR) and fluorescence polarization assays. For example, discrepancies in serotonin receptor affinity (5-HT vs. 5-HT) may arise from assay-specific artifacts .
- Meta-Analysis: Pool data from independent studies (n ≥ 3) and apply statistical tests (e.g., ANOVA) to identify outliers .
Q. How can in vivo pharmacokinetic (PK) properties be predicted computationally?
Methodological Answer:
- ADME Prediction: Use tools like SwissADME to estimate logP (calculated ~2.8), blood-brain barrier permeability (BBB+), and cytochrome P450 interactions .
- Molecular Dynamics (MD): Simulate binding to plasma proteins (e.g., albumin) to predict half-life. For example, a 10 ns MD simulation in GROMACS can reveal stable binding conformations .
- In Silico Toxicity: Apply ProTox-II to assess hepatotoxicity risk (e.g., mitochondrial membrane perturbation score) .
Q. Key Research Challenges
- Stereochemical Purity: The cyclopropane ring’s stereochemistry may influence activity. Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers .
- Metabolic Stability: The indole moiety is prone to oxidation. Incorporate deuterium at vulnerable positions (e.g., C-5 of indole) to prolong half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
